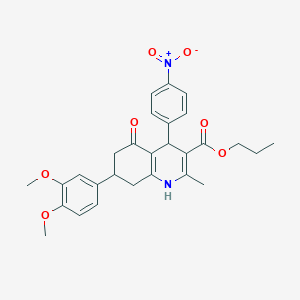![molecular formula C20H22ClNO2 B11639653 N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)
N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-clorofenoxi)fenil]-4-metilciclohexano-1-carboxamida es un compuesto orgánico sintético conocido por sus diversas aplicaciones en varios campos, incluyendo química, biología, medicina e industria. Este compuesto presenta una estructura compleja con un grupo clorofenoxi, un grupo fenilo y una porción de ciclohexano carboxamida, lo que lo convierte en un objeto de interés para investigadores y químicos industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(4-clorofenoxi)fenil]-4-metilciclohexano-1-carboxamida típicamente involucra múltiples pasos. Un método común comienza con la reacción de 4-clorofenol con hidróxido de potasio (KOH) para generar el ion fenoxi. Este ion luego reacciona con 3,4-dicloronitrobenceno para formar nitroéter. El grupo nitro se reduce posteriormente a una amina, que luego se acila con cloruro de ácido 4-metilciclohexano-1-carboxílico para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto a menudo emplea rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, involucrando un control preciso de la temperatura, presión y tiempos de reacción. Los catalizadores y los solventes se eligen para mejorar la eficiencia y la selectividad de las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(4-clorofenoxi)fenil]-4-metilciclohexano-1-carboxamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en una amina o reducir otros grupos funcionales dentro de la molécula.
Sustitución: Los átomos de halógeno en el compuesto pueden sustituirse con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el gas hidrógeno (H2) en presencia de un catalizador se utilizan con frecuencia.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) o el terc-butóxido de potasio (KOtBu) se emplean para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-[4-(4-clorofenoxi)fenil]-4-metilciclohexano-1-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones químicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción de N-[4-(4-clorofenoxi)fenil]-4-metilciclohexano-1-carboxamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a la modulación de los procesos biológicos. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la síntesis de la pared celular en las bacterias, lo que resulta en efectos antimicrobianos .
Comparación Con Compuestos Similares
Compuestos similares
Difenoconazol: Un fungicida de amplio espectro con una estructura clorofenoxi similar.
Cloroxurón: Un herbicida con una estructura química relacionada que se utiliza para controlar las malas hierbas anuales.
Singularidad
N-[4-(4-clorofenoxi)fenil]-4-metilciclohexano-1-carboxamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C20H22ClNO2 |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H22ClNO2/c1-14-2-4-15(5-3-14)20(23)22-17-8-12-19(13-9-17)24-18-10-6-16(21)7-11-18/h6-15H,2-5H2,1H3,(H,22,23) |
Clave InChI |
DNMSCXSLUNUXQI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11639571.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639574.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)

![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)

![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
